N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C16H27BN2O3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research by Abd El Kader et al. (2012) focused on the synthesis of compounds similar to N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, exploring their structural characteristics using spectral and elemental analysis. This study provides insight into the methodologies for synthesizing such compounds and analyzing their structural properties (Abd El Kader et al., 2012).
Catalytic and Asymmetric Reduction
Huang et al. (2010, 2011) explored the catalytic enantioselective borane reduction of benzyl oximes, which is relevant to the chemical processes involving N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This research sheds light on the potential use of such compounds in asymmetric synthesis and catalysis (Huang, Ortiz-Marciales, & Hughes, 2010).
Molecular Structure and DFT Study
A study by Huang et al. (2021) on similar boric acid ester intermediates provided a comprehensive analysis of their molecular structures using density functional theory (DFT). This research is valuable for understanding the physicochemical properties and molecular interactions of compounds like N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Huang et al., 2021).
Application in Organic Synthesis
The research by Irving et al. (2003) highlighted the synthesis of novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which is closely related to the compound . This study offers insights into the application of such compounds in the synthesis of heterocyclic structures with potential bioactivity (Irving et al., 2003).
properties
IUPAC Name |
N-(3-ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-6-20-11-7-10-18-14-9-8-13(12-19-14)17-21-15(2,3)16(4,5)22-17/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJPFWWJWHLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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